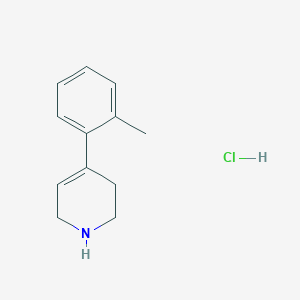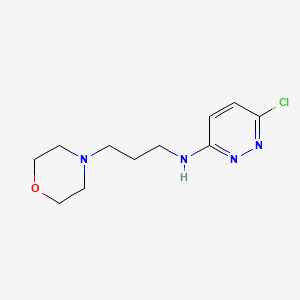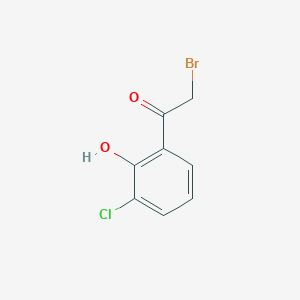![molecular formula C13H10N2 B3043370 7-Phenylimidazo[1,2-a]pyridine CAS No. 85102-27-8](/img/structure/B3043370.png)
7-Phenylimidazo[1,2-a]pyridine
Overview
Description
7-Phenylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through a series of chemical reactions. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . Another method involves the use of CuCl2 immobilized on Fe3O4 nanoparticles modified with 1,10-phenanthroline-5,6-diol for the preparation of imidazo[1,2-a]pyridine derivatives through one-pot three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes .Molecular Structure Analysis
The molecular structure of 7-Phenylimidazo[1,2-a]pyridine is C13H10N2 . The molecular weight is 194.232 Da .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines have been made through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
7-Phenylimidazo[1,2-a]pyridine derivatives have been synthesized and characterized for their luminescent properties. Specifically, novel iridium complexes with ligands based on this compound have been prepared. These complexes exhibit unusually dependent emission maxima, influenced by substituents on the phenyl ring. Researchers have fabricated OLEDs using these derivatives, resulting in white emission .
Optoelectronic Devices
The imidazo[1,2-a]pyridine scaffold has great potential in optoelectronic applications. Its derivatives serve as versatile building blocks for various devices, including organic light-emitting diodes (OLEDs), sensors, and emitters for confocal microscopy and imaging. These materials contribute to advancements in display technology and photonics .
Anti-Cancer Drug Development
Researchers have explored the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Some saturated and partially saturated compounds derived from this scaffold exhibit promising anti-cancer activity. These compounds are being investigated for their potential as targeted therapies against specific cancer types .
Fluorescent Probes
An imidazo[1,2-a]pyridine-based fluorescent probe has been developed for continuous glucose monitoring. This probe offers high sensitivity and selectivity, making it valuable for real-time monitoring of glucose levels in biological samples. Its unique properties stem from the imidazo[1,2-a]pyridine core structure .
Deep-Blue Emitters
Isomeric materials featuring imidazo[1,2-a]pyridine as the core moiety have been designed as deep-blue emitters. These materials incorporate triphenylamine and carbazole as donors. Their emission properties make them suitable for applications in display technology and lighting .
Antiviral and Antibacterial Agents
While more research is needed, imidazo[1,2-a]pyridine derivatives have shown promise as antiviral and antibacterial agents. Their unique structural features may contribute to inhibiting viral replication or bacterial growth. Scientists continue to explore their potential in this area .
properties
IUPAC Name |
7-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-11(5-3-1)12-6-8-15-9-7-14-13(15)10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQCHWTUIBLKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylimidazo[1,2-a]pyridine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxolan-2-yl)propan-1-one](/img/structure/B3043297.png)






![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)

